8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines.
Preparation Methods
The synthesis of 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 4-(trifluoromethyl)phenylhydrazine with 3-chloropyridazine in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antifungal, antibacterial, and antiviral properties
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of fungi by interfering with their cell wall synthesis or disrupt bacterial cell membranes .
Comparison with Similar Compounds
8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds such as:
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: This compound shares the trifluoromethylphenyl group but differs in its functional groups and reactivity.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: Another compound with a similar triazole structure but different substituents and biological activities.
8-Methoxy-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine: This compound has a methoxy group instead of a chlorine atom, leading to different chemical and biological properties.
Properties
CAS No. |
247220-86-6 |
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Molecular Formula |
C12H6ClF3N4 |
Molecular Weight |
298.65 g/mol |
IUPAC Name |
8-chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H6ClF3N4/c13-9-5-6-17-20-10(18-19-11(9)20)7-1-3-8(4-2-7)12(14,15)16/h1-6H |
InChI Key |
POUWGUIUTLXWLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=CC=C3Cl)C(F)(F)F |
Origin of Product |
United States |
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